molecular formula C18H21NO6 B11291553 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B11291553
M. Wt: 347.4 g/mol
InChI Key: FUYMABVHXNJBLZ-UHFFFAOYSA-N
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Description

4-{[3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 7 and a methyl group at position 2. A propanoyl-amino linker connects this coumarin moiety to a butanoic acid chain. Its design integrates key pharmacophoric elements: the coumarin scaffold (known for antioxidant and anti-inflammatory properties), a methoxy group (enhancing metabolic stability), and a carboxylic acid group (improving solubility and enabling ionic interactions) .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-11-13-6-5-12(24-2)10-15(13)25-18(23)14(11)7-8-16(20)19-9-3-4-17(21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

FUYMABVHXNJBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 7-methoxy-4-methylcoumarin with propanoic acid derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with butanoic acid derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes such as inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Cores

  • 3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic acid (): This compound replaces the coumarin core with a phenyl ring bearing a 2-methoxyethyl carbamoyl group. Unlike the target compound, it features a shorter propanoic acid chain and lacks the chromen-2-one system. The methoxyethyl group could enhance hydrophilicity relative to the methyl group on the target’s coumarin .
  • 4-Oxo-3-phenoxy-4H-chromen-7-yl derivatives (): These compounds retain the chromen core but substitute the 3-position with a phenoxy group instead of a methyl-propanoyl-amino chain. The phenoxy group introduces steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the target’s methoxy-methyl substitution. Additionally, the ester linkage to amino acid derivatives (e.g., tert-butoxycarbonyl-protected residues) contrasts with the target’s carboxylic acid, affecting solubility and ionization under physiological conditions .

Functional Group Variations

  • Carboxylic Acid Chain Length: The target compound’s butanoic acid chain (C4) is longer than the propanoic acid (C3) in . This difference may enhance solubility in aqueous environments due to increased polarity and hydrogen-bonding capacity. However, the longer chain could also elevate entropic penalties during receptor binding.
  • In contrast, phenoxy groups () introduce steric hindrance and electron-withdrawing effects, which might reduce binding efficiency in certain contexts .

Physicochemical and Pharmacokinetic Properties

  • Compounds with benzyloxy or tert-butoxycarbonyl groups () exhibit higher logP values, which may compromise aqueous solubility .
  • Ionization and Solubility :
    The terminal carboxylic acid in the target compound ensures ionization at physiological pH, promoting solubility in biological fluids. Esterified derivatives (e.g., ) lack this ionization capability, reducing bioavailability .

Methodological Considerations

Crystallographic studies using SHELX programs () are critical for resolving the 3D structures of these compounds, enabling precise comparisons of bond lengths, angles, and intermolecular interactions. For instance, SHELXL’s refinement capabilities () allow accurate modeling of the propanoyl-amino linker’s conformation, which influences molecular flexibility and target engagement .

Biological Activity

The compound 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N4O4
  • Molecular Weight : 418.4 g/mol

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes such as DNA gyrase, which is crucial for DNA replication. In vitro studies have shown that related compounds can significantly reduce the growth of various bacterial strains, suggesting that this compound may share similar properties.

2. Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory activities. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity has been documented in several studies where coumarin derivatives reduced inflammation in animal models.

3. Anticancer Potential

The anticancer properties of coumarin derivatives are well-documented. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. Preliminary studies on structurally similar compounds suggest that this compound could exhibit similar effects.

Case Studies and Experimental Data

StudyFindings
Antimicrobial Activity A study demonstrated that coumarin derivatives inhibited bacterial growth with an IC50 value ranging from 5 to 20 µg/mL against various strains, indicating strong antimicrobial potential .
Anti-inflammatory Effects In an animal model, a related coumarin compound reduced inflammation markers by 40% compared to the control group .
Anticancer Activity In vitro tests on leukemia cells indicated that related compounds induced apoptosis at concentrations as low as 10 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammatory responses and microbial metabolism.
  • Cell Cycle Arrest : Certain derivatives have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.

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